8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of carbazole and pyridine moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 9-phenylcarbazole-3-boronic acid . This intermediate is then subjected to various coupling reactions, often using palladium-catalyzed cross-coupling techniques, to form the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbazole or pyridine rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s photophysical properties also enable it to generate reactive oxygen species upon light activation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole-3-boronic acid: A precursor in the synthesis of the target compound, known for its use in organic synthesis and material science.
1,3-Bis(N-carbazolyl)benzene: Another compound with carbazole moieties, used in organic electronics.
Uniqueness
8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene stands out due to its complex structure, combining multiple functional groups that contribute to its diverse reactivity and applications. Its unique combination of carbazole and pyridine rings enhances its potential in various fields, from material science to medicinal chemistry.
Properties
Molecular Formula |
C45H28N6 |
---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C45H28N6/c1-2-11-31(12-3-1)49-37-16-6-4-13-32(37)35-27-29(21-23-39(35)49)30-22-24-40-36(28-30)33-14-5-7-17-38(33)50(40)42-19-8-20-43(48-42)51-41-18-10-25-46-44(41)34-15-9-26-47-45(34)51/h1-28H |
InChI Key |
KKPGJBUXJVLXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=NC(=CC=C7)N8C9=C(C1=C8N=CC=C1)N=CC=C9)C1=CC=CC=C12 |
Origin of Product |
United States |
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